molecular formula C22H30O3 B137801 Estradiol 17-butyrate CAS No. 18069-79-9

Estradiol 17-butyrate

カタログ番号: B137801
CAS番号: 18069-79-9
分子量: 342.5 g/mol
InChIキー: XRKFWLKYSYKIKT-KOVVAJLHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Estradiol 17-butyrate: is a synthetic ester of estradiol, a primary female sex hormone. This compound is used in hormone replacement therapy and other medical applications due to its estrogenic properties. This compound is designed to provide a prolonged release of estradiol in the body, enhancing its therapeutic effects.

準備方法

Synthetic Routes and Reaction Conditions: Estradiol 17-butyrate can be synthesized through the esterification of estradiol with butyric acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial production.

化学反応の分析

Hydrolysis Reactions

E17B undergoes hydrolysis under alkaline or acidic conditions, regenerating estradiol and butyric acid.

  • Alkaline Hydrolysis :
    Treatment with 0.5% sodium carbonate in methanol at room temperature cleaves the ester bond within 1–2 hours, yielding estradiol and sodium butyrate .

    E17B+NaOHEstradiol+Na butyrate\text{E17B}+\text{NaOH}\rightarrow \text{Estradiol}+\text{Na butyrate}
  • Acid-Catalyzed Hydrolysis :
    Exposure to 0.5 N HCl in ethanol at 20°C achieves complete hydrolysis within 3 hours . This method is less selective and may degrade the steroid core under prolonged conditions.

Metabolic Pathways

In biological systems, E17B is metabolized via:

  • Enzymatic Hydrolysis :
    Esterases in plasma and liver cleave the butyrate group, releasing estradiol. This process contributes to its prolonged hormonal activity compared to non-esterified estradiol .

  • Hydroxylation :
    Cytochrome P450 enzymes oxidize estradiol (post-hydrolysis) at positions C2 or C16α, forming catechol estrogens (e.g., 2-hydroxyestradiol) .

  • Conjugation :
    Phase II metabolism involves glucuronidation or sulfation at the 3-hydroxyl group, facilitating renal excretion .

Receptor Interactions

E17B’s hydrolyzed product, estradiol, binds estrogen receptor alpha (ERα) with high affinity (Kd = 0.1–1 nM) . Butyrate itself modulates ERα activity, enhancing transcription of estrogen-responsive genes like pS2 via chromatin remodeling .

Key Mechanism :

  • Sodium butyrate increases ERα binding to the pS2 promoter by 3-fold within 45 minutes .

  • This interaction upregulates 17β-hydroxysteroid dehydrogenase 1 (HSD17B1), promoting estrone-to-estradiol conversion .

Environmental Degradation

E17B’s biodegradation in soil and water depends on microbial activity and oxygen availability:

ConditionHalf-Life (Days)Degradation Pathway
Aerobic (soil)2.1Oxidative cleavage by Actinobacteria
Anaerobic (sediment)70Reductive pathways via Clostridia

Under aerobic conditions, bacterial enzymes rapidly oxidize the steroid backbone, while anaerobic environments favor slower reductive processes .

Comparative Reactivity with Other Esters

E17B’s reactivity and stability differ from related estradiol esters due to its butyrate chain:

Ester DerivativeChain LengthlogPHydrolysis Rate (t₁/₂)
Estradiol4.0N/A
Estradiol valerate55.612–24 hours
Estradiol benzoate– (~4–5)4.748–72 hours
Estradiol 17-butyrate 46.3 6–8 hours

The butyrate group balances lipophilicity and hydrolysis kinetics, making E17B suitable for sustained-release formulations .

科学的研究の応用

Hormone Replacement Therapy

E17B has been investigated for its role in hormone replacement therapy (HRT), particularly for postmenopausal women. The compound may help alleviate symptoms associated with estrogen deficiency, such as hot flashes and osteoporosis. Research indicates that E17B can effectively mimic the physiological effects of estradiol while potentially offering a more favorable side effect profile compared to traditional HRT options.

Breast Cancer Treatment

E17B has shown promise in the treatment of hormone receptor-positive breast cancer. Studies indicate that E17B can influence estrogen receptor (ER) activity, thereby affecting tumor growth dynamics. For instance, research has demonstrated that subtherapeutic doses of butyrate, a short-chain fatty acid related to E17B, can enhance ERα transcriptional activity in breast cancer cell lines like MCF-7, suggesting a potential mechanism for E17B's action in cancer therapy .

Dermatological Applications

E17B is also being explored for its topical applications in dermatology. A study evaluated the efficacy of a formulation combining minoxidil, hydrocortisone butyrate, and E17B for treating frontal fibrosing alopecia. Results indicated that this combination could enhance hair regrowth and reduce inflammation associated with alopecia .

Gut Microbiota Interaction

Recent findings suggest that E17B may alter gut microbiota composition, which could have implications for metabolic health and disease prevention. In animal models, estrogen supplementation has been shown to influence the diversity of gut microbiota, potentially impacting systemic inflammation and metabolic processes .

In Vitro Studies

E17B has been utilized in various in vitro studies to assess its effects on human cell lines. For example:

  • Intestinal Cell Models: Research characterizing human intestinal cell lines has shown that E17B can interact with growth factors and short-chain fatty acids, influencing cellular behavior and signaling pathways relevant to gastrointestinal health .
  • Endometriosis Research: Investigations into endometriosis have highlighted that ectopic endometrial tissues produce higher levels of 17β-estradiol due to altered enzymatic activity; understanding these mechanisms could lead to targeted therapies involving compounds like E17B .

Case Studies Overview

Study FocusFindingsImplications
Breast CancerE17B enhances ERα activity in MCF-7 cellsPotential therapeutic use in ER-positive breast cancer
Frontal Fibrosing AlopeciaCombination therapy showed improved outcomesNew treatment avenues for hair loss conditions
Gut MicrobiotaEstrogen alters gut microbiota diversityImplications for metabolic health

作用機序

Estradiol 17-butyrate exerts its effects by binding to estrogen receptors in target tissues such as the breast, uterus, and bone. Upon binding, the receptor-ligand complex translocates to the cell nucleus, where it regulates gene transcription. This leads to the formation of messenger RNA and subsequent protein synthesis, resulting in the physiological effects of estrogen.

類似化合物との比較

  • Estradiol valerate
  • Estradiol cypionate
  • Estradiol benzoate

Comparison: Estradiol 17-butyrate is unique in its prolonged release profile compared to other estradiol esters. This makes it particularly useful in applications requiring sustained estrogenic effects. While estradiol valerate, estradiol cypionate, and estradiol benzoate also serve similar purposes, their pharmacokinetic profiles differ, affecting their duration of action and suitability for specific therapeutic uses.

生物活性

Estradiol 17-butyrate is a synthetic derivative of estradiol, a key estrogen hormone involved in various biological processes. This compound has garnered attention for its potential applications in hormone replacement therapy and its role in modulating estrogen receptor activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

This compound acts primarily through binding to estrogen receptors (ERs), particularly ERα and ERβ. This interaction leads to the regulation of gene transcription involved in reproductive and other physiological processes.

  • Pro-drug Characteristics : As a pro-drug, this compound is converted into estradiol within the body, enabling it to exert its effects effectively despite low oral bioavailability due to first-pass metabolism in the liver.
  • Estrogen Receptor Activation : The compound enhances the transcriptional activity of ERα and ERβ, influencing genes related to cell growth, differentiation, and apoptosis. Studies have demonstrated that this compound can induce estrogen-independent ERα transcriptional activity in breast cancer cell lines, such as MCF-7 cells .

Biological Activity and Effects

The biological activity of this compound encompasses a range of effects on cellular functions:

  • Cell Proliferation : this compound has been shown to promote cell proliferation in estrogen-responsive tissues. For instance, it increases the expression of genes associated with cell growth in breast cancer cells .
  • Gene Expression Modulation : Research indicates that this compound can upregulate various genes involved in estrogen signaling pathways. For example, sodium butyrate, a related compound, has been shown to increase the expression of genes such as pS2 and Cathepsin D through ERα activation .
  • Impact on Cancer : Epidemiological studies suggest that butyrate compounds may reduce the incidence of colorectal cancer by enhancing local estradiol production through upregulation of 17β-hydroxysteroid dehydrogenase (HSD17B) enzymes . This conversion is crucial for maintaining appropriate levels of estradiol in peripheral tissues.

Table 1: Summary of Key Research Findings on this compound

StudyFindingsMethodology
Donohoe et al. (2012)Demonstrated that subtherapeutic doses enhance ERα activity without affecting proliferationRT-qPCR and Western blot analysis on MCF-7 cells
Sadar et al. (2000)Showed that butyrate can activate androgen receptor transactivation independent of ligandLNCaP prostate cancer cell studies
Martinsson et al. (2022)Found that butyrate concentrations influence gene expression related to cancerChromatin immunoprecipitation assays

Case Study: this compound in Cancer Treatment

A notable study highlighted the dual role of butyrate concentrations in regulating ERα activity. Subtherapeutic doses were found to enhance migration and transcriptional activity in MCF-7 cells, while higher doses suppressed these effects . This suggests a narrow therapeutic window where low concentrations may be beneficial for enhancing estrogen receptor signaling without promoting excessive cell proliferation.

Implications for Therapy

The findings regarding this compound's biological activity have significant implications for therapeutic applications:

  • Hormone Replacement Therapy : The ability of this compound to effectively modulate estrogen receptor activity makes it a candidate for hormone replacement therapies aimed at alleviating menopausal symptoms or treating hormonal imbalances.
  • Cancer Therapy : Understanding how this compound influences cancer cell behavior could lead to novel treatment strategies for hormone-sensitive cancers. Its role in regulating gene expression related to tumor growth presents opportunities for targeted therapies.

特性

IUPAC Name

[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3/c1-3-4-21(24)25-20-10-9-19-18-7-5-14-13-15(23)6-8-16(14)17(18)11-12-22(19,20)2/h6,8,13,17-20,23H,3-5,7,9-12H2,1-2H3/t17-,18-,19+,20+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKFWLKYSYKIKT-KOVVAJLHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939375
Record name 3-Hydroxyestra-1(10),2,4-trien-17-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18069-79-9
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18069-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol 17-butyrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018069799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxyestra-1(10),2,4-trien-17-yl butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol 17-butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.146
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESTRADIOL 17-BUTYRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340308DJ8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Estradiol 17-butyrate
Reactant of Route 2
Reactant of Route 2
Estradiol 17-butyrate
Reactant of Route 3
Estradiol 17-butyrate
Reactant of Route 4
Reactant of Route 4
Estradiol 17-butyrate
Reactant of Route 5
Reactant of Route 5
Estradiol 17-butyrate
Reactant of Route 6
Reactant of Route 6
Estradiol 17-butyrate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。